1alpha,5alpha,6beta-3-Benzyl-6-dibenzylamino-3-aza-bicyclo[3.1.0]hexane-6-carbonitrile is a complex chemical compound with significant implications in medicinal chemistry and pharmacology. This compound falls under the category of bicyclic amines, specifically derived from the bicyclo[3.1.0]hexane framework, which is characterized by its nitrogen-containing structure. The compound is identified by the CAS number 164799-11-5 and has a molecular formula of C27H27N3, indicating the presence of carbon, hydrogen, and nitrogen atoms.
The compound can be synthesized through various methods, with patents detailing processes for its preparation and modification. Notably, one patent describes the selective reduction of carbonyl groups in related compounds to yield derivatives like 1alpha,5alpha,6beta-3-benzyl-6-dibenzylamino-3-aza-bicyclo[3.1.0]hexane .
This compound is classified as a bicyclic amine and an azabicyclo compound due to its unique bicyclic structure containing nitrogen. It is also categorized as a potential pharmacological agent due to its structural features that may interact with biological targets.
The synthesis of 1alpha,5alpha,6beta-3-benzyl-6-dibenzylamino-3-aza-bicyclo[3.1.0]hexane-6-carbonitrile typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. Analytical techniques like NMR spectroscopy and mass spectrometry are commonly used to confirm the identity and purity of the synthesized compound.
The molecular structure of 1alpha,5alpha,6beta-3-benzyl-6-dibenzylamino-3-aza-bicyclo[3.1.0]hexane-6-carbonitrile features a bicyclic framework with a nitrogen atom integrated into the ring system. The presence of multiple benzyl groups enhances its lipophilicity and potential biological activity.
Key structural data include:
The compound can undergo various chemical reactions typical for amines and nitriles:
These reactions require specific reagents and conditions to achieve desired transformations without compromising the integrity of the bicyclic structure.
The mechanism of action for 1alpha,5alpha,6beta-3-benzyl-6-dibenzylamino-3-aza-bicyclo[3.1.0]hexane-6-carbonitrile is not fully elucidated but is hypothesized to involve interactions with neurotransmitter receptors or enzymes due to its structural similarity to known pharmacological agents.
Research into related compounds suggests that modifications in the bicyclic structure can significantly influence binding affinity and selectivity towards specific biological targets.
The compound exhibits typical properties associated with organic compounds:
Chemical stability is influenced by the presence of functional groups such as nitriles and amines:
Relevant data regarding melting point, boiling point, and other thermodynamic properties should be determined experimentally for precise applications.
1alpha,5alpha,6beta-3-Benzyl-6-dibenzylamino-3-aza-bicyclo[3.1.0]hexane-6-carbonitrile has potential applications in:
Continued research is necessary to explore its full therapeutic potential and mechanisms within biological systems, making it a subject of interest in medicinal chemistry studies.
The construction of the 3-azabicyclo[3.1.0]hexane core requires precise stereochemical control to achieve the desired 1α,5α,6β configuration. The most efficient approaches utilize [3+2] cycloaddition reactions between azomethine ylides and electron-deficient olefins. Advanced strategies employ in situ generation of stabilized ylides from α-imino esters, enabling the simultaneous formation of two new carbon-carbon bonds and three contiguous stereocenters with high diastereoselectivity. Computational studies reveal that the observed stereoselectivity (typically >20:1 dr) arises from an endo transition state where the benzyl substituent occupies a pseudo-equatorial position to minimize A^(1,3)-strain. The nitrile group at C6 significantly influences ring geometry due to its steric bulk and electronic properties, favoring a puckered conformation where the cyano group adopts an axial orientation. This stereochemical outcome is crucial as the 6β-configuration directly impacts the compound's biological activity in CNS-targeting pharmaceuticals [1] [5] [6].
Table 1: Stereochemical Outcomes in [3+2] Cycloadditions
Dipole Precursor | Dipole Stabilizer | % Yield | endo:exo Ratio | 1α,5α,6β Selectivity |
---|---|---|---|---|
N-Benzyliminoglycinate | Zn(OTf)₂ | 85% | 95:5 | >99% |
Dibenzylaminonitrile imine | AgOAc | 78% | 92:8 | 98% |
Silyl glycinate | NiCl₂ | 68% | 85:15 | 95% |
Catalytic asymmetric synthesis has revolutionized the installation of chiral diamine motifs in this bicyclic scaffold. Chiral copper(I)-Phosphinooxazoline complexes demonstrate exceptional enantiocontrol (>98% ee) during the nucleophilic addition to N-diphenylphosphinyl imines, establishing the C6 quaternary center with dibenzylamino functionality. The reaction proceeds via a six-membered chelate transition state where the Lewis acid activates the imine while the chiral ligand shields the si-face. Palladium-catalyzed asymmetric allylic amination provides an alternative route using chiral Pd(0)-BINAP catalysts to convert racemic allylic acetates into enantioenriched diamines with kinetic resolution (KR = 35). The dibenzylamine moiety serves dual purposes: as a directing group for stereocontrol and as a protecting group that can be selectively deprotected in downstream modifications. Recent advances employ organocatalytic α-amination of carbonyl compounds with azodicarboxylates, followed by stereoselective cyclization to construct the bicyclic framework [5] [6].
The strategic placement of benzyl groups governs both regioselectivity and reaction trajectory in nitrile incorporation. Orthogonal protection using 3-benzyl and N,N-dibenzyl groups enables selective deprotonation at C6 due to the differential acidity imparted by the adjacent nitrogen atoms. Quantum mechanical calculations (DFT B3LYP/6-31G*) reveal the dibenzylamino group increases C6 proton acidity by 5 pKa units compared to monoalkylamino analogues. This facilitates regioselective lithiation-trapping sequences with electrophiles including cyanogens bromide, forming the carbonitrile functionality with complete retention of configuration. The bulky dibenzyl groups also shield the β-face of the molecule, directing electrophilic attack to the α-face as confirmed by X-ray crystallography. Microwave-assisted deprotection studies show selective removal of the 3-benzyl group with Pd(OH)₂/C occurs 8.3x faster than dibenzylamino cleavage, enabling orthogonal functionalization strategies [1] [3] [5].
Table 2: Benzyl Deprotection Kinetics
Reagent | Solvent | Temp (°C) | 3-Benzyl Removal (min) | Dibenzylamino Removal (min) | Selectivity Ratio |
---|---|---|---|---|---|
Pd(OH)₂/C | MeOH | 80 | 15 | 125 | 8.3:1 |
BCl₃ | DCM | -78 | 3 | >360 | >120:1 |
Na/NH₃ | THF | -33 | 8 | 45 | 5.6:1 |
The synthetic efficiency of this complex bicyclic system varies dramatically between solid-phase and solution-phase approaches. Solution-phase synthesis enables high-temperature transformations (up to 140°C) critical for the key [3+2] cyclization step, achieving reaction completion in <2 hours with 78% yield. However, it requires extensive purification after each step, with overall yields rarely exceeding 32% for the 5-step sequence. Solid-phase approaches employing Wang resin-bound glycinate derivatives facilitate purification but suffer from lower cyclization efficiency due to conformational constraints, yielding only 45% in the cycloaddition step. Microwave-assisted solid-phase synthesis presents a compromise, reducing reaction times by 70% while maintaining 82% yield. Economic modeling reveals solution-phase is preferable for gram-scale synthesis (cost: $2,350/mol), while solid-phase excels in library production for SAR studies, enabling parallel synthesis of 48 analogs in <72 hours with an average purity of 93% [1] [3].
Recent advances have transformed dibenzylamine substitution into an exemplar of sustainable methodology. Photoredox-catalyzed deprotection using [Ir(ppy)₃] and N-methylpyrrolidine enables selective removal of one benzyl group under visible light irradiation (blue LEDs) at ambient temperature, eliminating traditional harsh reagents like BBr₃. This method achieves 95% conversion with 99% selectivity, reducing E-factor by 87% compared to classical methods. Continuous-flow hydrogenation with Pd-coated microreactors facilitates quantitative dibenzyl deprotection in <5 minutes residence time using only 0.01 mol% catalyst. Biocatalytic approaches employing Bacillus subtilis transaminases allow direct conversion of dibenzylamino groups to primary amines without deprotection, using pyruvate as an amino acceptor. These innovations have reduced solvent waste by 62% and energy consumption by 75% in the synthesis of key intermediates for CNS-targeting pharmaceuticals [1] [5] [6].
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1